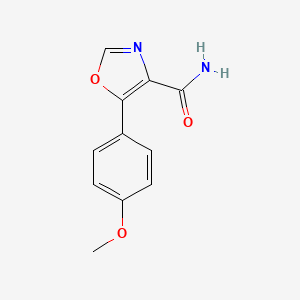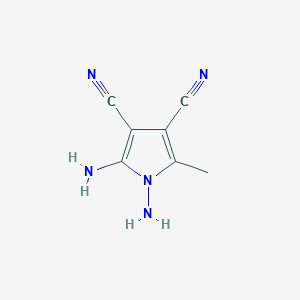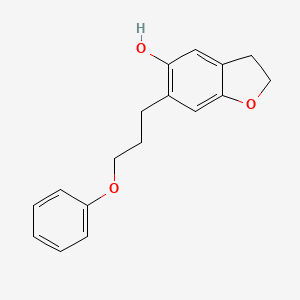
6-(3-Phenoxypropyl)-2,3-dihydro-1-benzofuran-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol is a chemical compound that belongs to the class of benzofurans This compound is characterized by the presence of a phenoxypropyl group attached to the benzofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol typically involves multiple steps. One common method starts with the preparation of 3-phenoxypropyl bromide, which is then used as a key intermediate. The synthesis involves the following steps:
Preparation of 3-phenoxypropyl bromide: This is achieved by reacting phenol with halopropanol under alkaline conditions to generate 3-phenoxypropanol.
Formation of the benzofuran ring: The 3-phenoxypropyl bromide is then subjected to cyclization reactions to form the benzofuran ring structure, resulting in the formation of 6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The phenoxypropyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学研究应用
6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
作用机制
The mechanism of action of 6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which plays a crucial role in DNA replication and transcription . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies.
相似化合物的比较
6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol can be compared with other similar compounds, such as:
2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol: This compound also contains a benzofuran ring with similar substituents but differs in the position and type of substituents.
9-(2-hydroxy-3-phenoxypropyl)adenine: This compound has a similar phenoxypropyl group but is attached to an adenine base, giving it different biological properties.
The uniqueness of 6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
119794-95-5 |
|---|---|
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC 名称 |
6-(3-phenoxypropyl)-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H18O3/c18-16-11-14-8-10-20-17(14)12-13(16)5-4-9-19-15-6-2-1-3-7-15/h1-3,6-7,11-12,18H,4-5,8-10H2 |
InChI 键 |
AJJARDBQFUEYGL-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=CC(=C(C=C21)O)CCCOC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


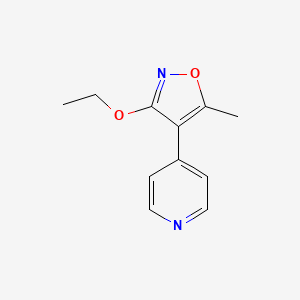
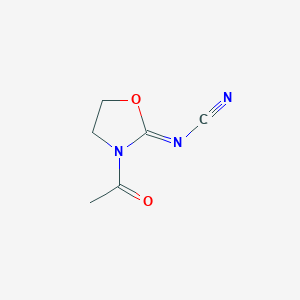
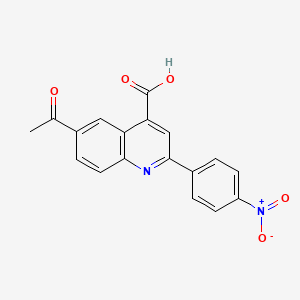
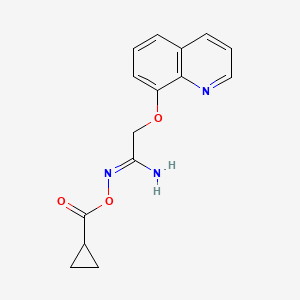
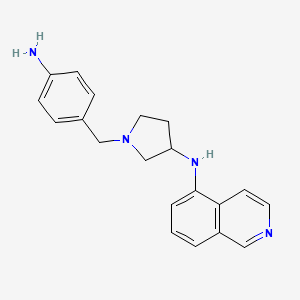
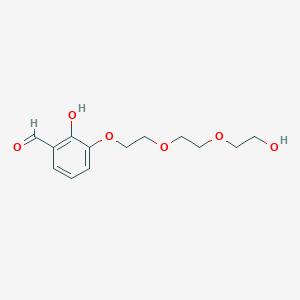
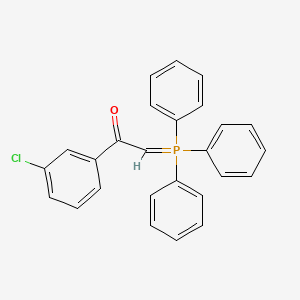
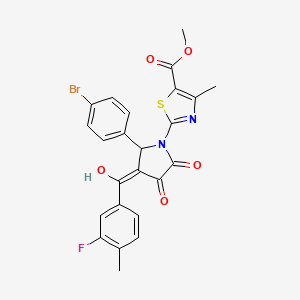
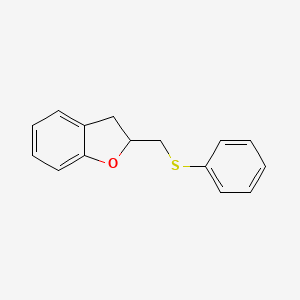
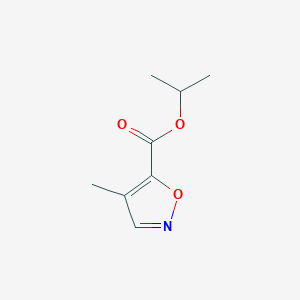
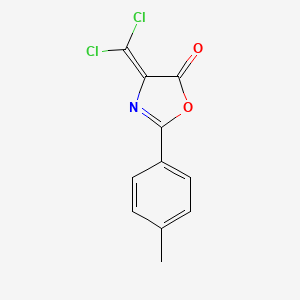
![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)
